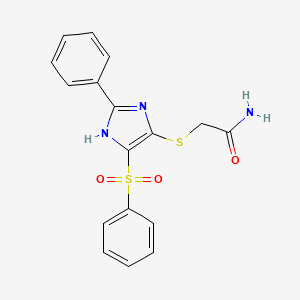

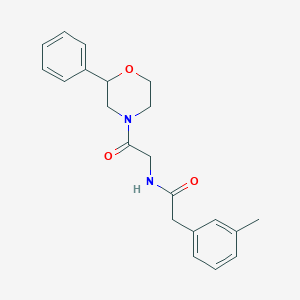

![molecular formula C20H18N6OS B2469719 N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide CAS No. 863452-94-2](/img/structure/B2469719.png)

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis

The compound is likely to possess a complex structure with multiple rings, including a pyrrolopyrimidine core, which is a fused bicyclic structure consisting of pyrrole and pyrimidine rings.Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H18N6OS and a molecular weight of 390.47.Aplicaciones Científicas De Investigación

Antifolate and Antitumor Activity

- Classical and nonclassical antifolates, including 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These compounds show excellent inhibition of human DHFR and significant antitumor activity against various tumor cells in culture (Gangjee et al., 2007).

- Dual inhibitors of thymidylate synthase and DHFR, based on a thieno[2,3-d]pyrimidine scaffold, have demonstrated potent inhibitory activity against both enzymes, indicating their potential as antitumor agents (Gangjee et al., 2008).

Antiasthma Activity

- Triazolopyrimidines have been explored as mediator release inhibitors in the context of asthma treatment. These compounds were prepared through various synthetic routes and showed potential as antiasthma agents (Medwid et al., 1990).

Phosphodiesterase Inhibition

- A diverse set of polycyclic compounds, including pyrazolopyrimidinones, were studied for their inhibition of phosphodiesterase 1 (PDE1). These inhibitors have been considered for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other disorders (Li et al., 2016).

Herbicide Resistance

- Mutants of acetolactate synthase resistant to triazolopyrimidine sulfonanilide, a class of herbicides, have been identified, showcasing the molecular basis for resistance mechanisms in plants (Subramanian et al., 1990).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been known to exhibit a broad spectrum of pharmacological activities .

Mode of Action

It’s suggested that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity of similar compounds .

Biochemical Pathways

Compounds with similar structures have been known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Pharmacokinetics

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6OS/c27-17(21-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSQHYCHNYGHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)

![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)